
5-Methoxy-4,6-dimethylpyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with methoxy, dimethyl, and thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methoxy-containing reagents under specific conditions. For instance, the electrochemical synthesis method involves the anodic oxidation of hydroquinone derivatives in the presence of 4,6-dimethylpyrimidine-2-thiol . This method yields high-purity products and is efficient in terms of reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiol group.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methanol and acetyl acetone . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while nucleophilic substitution can produce different substituted pyrimidine compounds .
Aplicaciones Científicas De Investigación
5-Methoxy-4,6-dimethylpyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential antimicrobial and anticancer properties of its derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and DNA. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Lacks the methoxy group but shares similar chemical properties.
2,4-Dihydroxy-5,6-dimethylpyrimidine: Contains hydroxyl groups instead of methoxy and thiol groups.
2-Pyrimidinamine, 4,6-dimethyl-: Contains an amino group instead of a thiol group.
Uniqueness
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
5-methoxy-4,6-dimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(10-3)5(2)9-7(11)8-4/h1-3H3,(H,8,9,11) |
Clave InChI |
JLLOJQRHPKCQNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=S)N1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


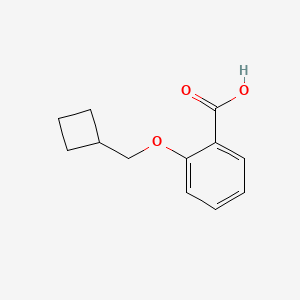
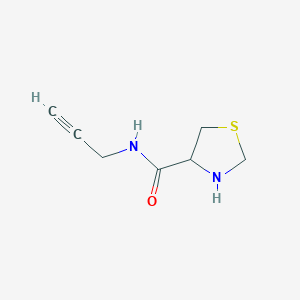
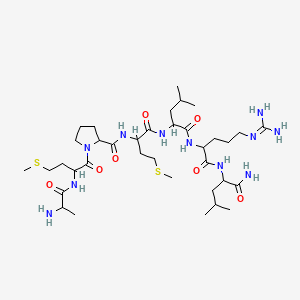

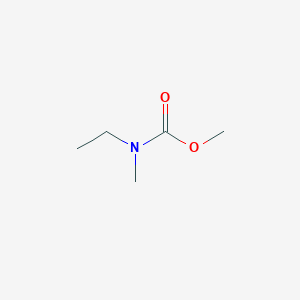

![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
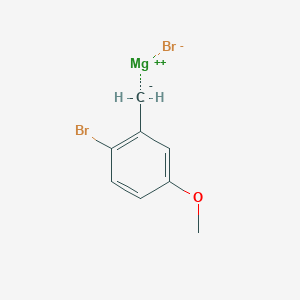
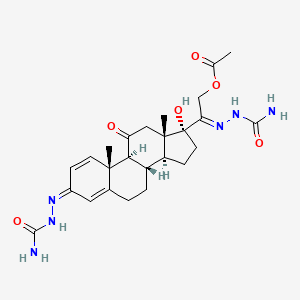

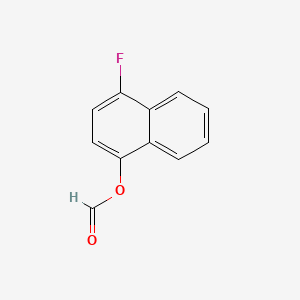

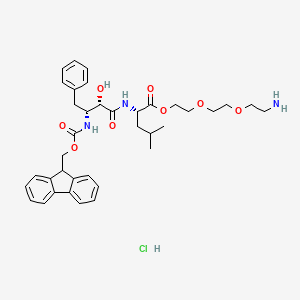
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
